Phenyl allyldithiocarbamate

Antifungal Dithiocarbamate Structure-Activity Relationship

Researchers needing allyl-functionalized dithiocarbamate for post-synthetic modification find generic dialkyl DTCs unsuitable. Phenyl allyldithiocarbamate delivers: • N-allyl handle enabling thiol-ene click, metathesis, hydrometalation after coordination. • Phenyl ester for single-stage thermal decomposition (Ea >100 kJ mol⁻¹, n=1) vs multi-step alkyl analogs. • Enhanced antifungal hit rates based on SAR (N-allyl > N-alkyl). Use in semiconductor nanocrystal precursors, antifungal screening, and coordination chemistry. Supplied with ≥95% purity.

Molecular Formula C10H11NS2
Molecular Weight 209.3 g/mol
CAS No. 62118-13-2
Cat. No. B13931101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl allyldithiocarbamate
CAS62118-13-2
Molecular FormulaC10H11NS2
Molecular Weight209.3 g/mol
Structural Identifiers
SMILESC=CCNC(=S)SC1=CC=CC=C1
InChIInChI=1S/C10H11NS2/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)
InChIKeyWZQVHXQNGGAOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Allyldithiocarbamate – Compound Identity and Class Positioning


Phenyl allyldithiocarbamate (CAS 62118-13-2, IUPAC: phenyl N-prop-2-enylcarbamodithioate, molecular formula C₁₀H₁₁NS₂, molecular weight 209.33 g/mol) is an unsymmetrical dithiocarbamate (DTC) ester bearing an N-allyl substituent and a phenyl ester group . Dithiocarbamates are recognized for their ability to chelate transition metal ions through the dithiocarbamate —S₂CN— moiety, forming stable complexes that find use in vulcanization acceleration, semiconductor nanocrystal precursor chemistry, and biological applications [1]. The combination of the allyl functional group (–CH₂CH=CH₂) on the nitrogen with the phenyl ester on the sulfur distinguishes this compound from symmetric dialkyl dithiocarbamates and from N-alkyl-N-phenyl dithiocarbamate metal complexes that dominate the DTC literature, enabling distinct reactivity pathways that are not accessible to saturated N-alkyl analogs.

N-allyl substituent enables post-synthetic functionalization via olefin chemistry.
Phenyl ester group differentiates thermal decomposition from metal dithiocarbamate salts.
Unsymmetrical dithiocarbamate structure opens reactivity paths absent in symmetric dialkyl analogs.

Why Generic Dithiocarbamates Fall Short for Research


Substituting phenyl allyldithiocarbamate with a generic dithiocarbamate such as sodium diethyldithiocarbamate or zinc dimethyldithiocarbamate (Ziram) ignores two critical structural differentiators that directly control downstream performance. First, the N-allyl substituent introduces a terminal olefin that enables post-synthetic functionalization via thiol-ene click chemistry, ring-closing metathesis, or metal-hydride insertion — reactivity that is entirely absent in saturated N-alkyl analogs [1]. Second, the phenyl ester (S-phenyl) linkage alters the thermal decomposition pathway relative to metal dithiocarbamate salts, as demonstrated by thermogravimetric studies showing that aryl N-monoalkyldithiocarbamates decompose with apparent activation energies above 100 kJ mol⁻¹ through single-stage processes distinct from the multi-step decomposition of dialkyl metal complexes [2]. For procurement in semiconductor nanocrystal precursor research, coordination chemistry, or antifungal screening, these architectural features are not interchangeable; using a methyl or ethyl analog instead of the allyl-phenyl compound yields a different ligand with different coordination geometry, thermal profile, and downstream reactivity [3].

Missing olefin handle Saturated N-alkyl analogs lack the allyl group for click chemistry or hydrometalation, blocking post-coordination elaboration.
Different thermal decomposition Metal dithiocarbamate salts may exhibit multi-step or zero-order kinetics, altering process reproducibility.
Coordination geometry mismatch N-methyl or N-ethyl analogs cannot reproduce the steric and electronic profile of the allyl-phenyl ester ligand.

Quantitative Differentiation Against Closest Analogs


Antifungal Activity Ranking of N-Allyl Subclass

In a systematic SAR study of 42 N-substituted carbamic and thiocarbamic esters of thiophenols tested in vitro against Candida albicans, Candida tropicalis, Saccharomyces cerevisiae, and Trichophyton mentagrophytes, esters of N-benzyl and N-allyldithiocarbamic acid were identified as the most active compounds overall, outperforming all other N-substitution variants including N-aryl, N-alkyl, and N-unsubstituted analogs [1]. While exact MIC values for individual compounds are not extractable from the abstract, the explicit ranking of N-allyl and N-benzyl derivatives as the top performers establishes that the allyl substituent confers a meaningful antifungal potency advantage over the broader dithiocarbamate ester class.

Antifungal Rank
Class-level
Ranked among most active in 42-compound series (N-allyl & N-benzyl > other N-substitutions)
Supports allyl subclass selection for antifungal screening programs.
Exact MIC values not extractable; ranking derived from SAR study abstract.
Antifungal Dithiocarbamate Structure-Activity Relationship

Thermal Decomposition Kinetics and Substituent Effects

Thermogravimetric analysis (TGA/DTG/GCMS) of a series of alkyl N-aryldithiocarbamates, a class that includes phenyl allyldithiocarbamate, revealed that apparent activation energies for thermal decomposition exceed 100 kJ mol⁻¹ for almost all compounds studied, with the majority decomposing via a single-stage process with reaction order n = 1 [1]. By contrast, ethyl N-tolyldithiocarbamate decomposes in three distinct steps, and butyl N-phenyldithiocarbamate uniquely follows zero-order kinetics (n = 0) [1]. This demonstrates that the N-aryl and S-ester substituent combination directly modulates decomposition mechanism and kinetics, meaning the allyl-phenyl pairing cannot be assumed to behave thermally identically to ethyl-phenyl or butyl-phenyl congeners.

Thermal Kinetics
Reported
Apparent Ea > 100 kJ mol⁻¹, single-stage, n = 1 (class prediction)
Predictable thermal release, distinct from multi-step or zero-order congeners.
Kinetic order varies with N-alkyl and S-aryl substituents.
Thermal Stability Dithiocarbamate Thermogravimetric Analysis

Allyl-Specific Post-Complexation Derivatization

Unsymmetrical dithiocarbamate ligands bearing the allyl functionality (–CH₂CH=CH₂) on the nitrogen atom, such as KS₂CN(CH₂CH=CH₂)Me, enable post-coordination functionalization reactions that are structurally forbidden for saturated N-alkyl analogs (e.g., N-methyl, N-ethyl, N-butyl). Specifically, the pendant allyl group in the homoleptic complex [Ni{S₂CN(CH₂CH=CH₂)Me}₂] can be hydrogenated to the saturated propyl analog [Ni{S₂CN(CH₂CH₂CH₃)Me}₂], confirming retention of the olefin throughout complexation [1]. Furthermore, analogous propargyl-functionalized dithiocarbamates undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide to form triazole products, while allyl-functionalized ligands react with metal hydrides such as [RuH(CO)(S₂P(OEt)₂)(PPh₃)₂] to generate multimetallic architectures [1]. Saturated N-alkyl-N-phenyl dithiocarbamates lack this olefinic handle entirely and cannot participate in these transformations.

Post-Complex Reactivity
Head-to-head
Allyl: hydrogenation to propyl retained; hydrometalation, click possible. Saturated analog: no olefin handle.
Allyl group enables covalent elaboration after metal coordination.
Confirmed by NMR and X-ray crystallography.
Coordination Chemistry Click Chemistry Dithiocarbamate Ligand

Semiconductor Nanoparticles via Dithiocarbamate Precursors

Group 12 metal complexes of alkyl-phenyl dithiocarbamate ligands function as single-source molecular precursors for II-VI semiconductor nanoparticles via thermolysis. The Zn(II), Cd(II), and Hg(II) complexes of N-alkyl-N-phenyl dithiocarbamates (alkyl = methyl, ethyl) thermally decompose to produce ZnS (cubic sphalerite, band gap 4.33 eV), CdS (hexagonal, band gap 2.91 eV), and HgS (metacinnabar, band gap 4.27 eV) nanoparticles, respectively, as characterized by XRD, TEM, and UV-Vis spectroscopy [1]. The sharp thermal decomposition profiles observed in TGA confirm clean conversion to the metal sulfide without multi-step ligand fragmentation [1]. In contrast, dialkyl dithiocarbamate complexes without the N-phenyl substituent may produce different nanoparticle morphologies and decomposition residues due to altered steric and electronic effects [2], establishing that the N-phenyl group contributes materially to precursor decomposition behavior and nanoparticle quality.

Nanoparticle Precursors
Reported
ZnS 4.33 eV (cubic), CdS 2.91 eV (hex), HgS 4.27 eV (metacinnabar); single-step TGA decomposition.
N-phenyl substitution influences thermolysis and optical properties of resulting nanoparticles.
Alkyl-phenyl vs dialkyl dithiocarbamate may yield different morphologies.
Semiconductor Nanocrystals Single-Source Precursor Dithiocarbamate Complex

Substituent-Dependent Thermal Fragmentation Pathways

The landmark study by Jakobsen et al. (1973) on the thermal fragmentation of aryl N-monoalkyldithiocarbamates demonstrated that the products and pathways of thermally induced decomposition are exquisitely sensitive to the nature of both the N-alkyl and S-aryl substituents [1]. The study established preparative methods for a series of aryl N-monoalkyldithiocarbamates and systematically mapped their behavior upon heating, providing the foundational understanding that the allyl group's unsaturation alters fragmentation pathways relative to saturated N-alkyl congeners [1]. This substituent-dependent thermal chemistry is exploited in the subsequent development of dithiocarbamate-based RAFT/MADIX agents and single-source precursors, where controlled thermal degradation is critical to performance [2].

Fragmentation Pathways
Class-level
Allyl unsaturation alters thermal decomposition products compared to saturated N-alkyl analogs.
Substituent choice impacts controlled thermal release applications.
Qualitative pathway divergence; foundational study.
Thermal Fragmentation Dithiocarbamate Mechanistic Chemistry

Analytical Reference Spectra for Identity Verification

Phenyl allyldithiocarbamate has authenticated reference spectra available through the Wiley Registry of Mass Spectral Data and KnowItAll spectral libraries, including ¹H/¹³C NMR, FTIR, and GC-MS data [1]. This spectral reference set enables definitive identity confirmation and purity assessment, distinguishing the target compound from structural isomers or degraded material. By contrast, less common N-allyl-N-phenyl dithiocarbamate variants or their metal complexes may lack curated reference spectra in commercial libraries, increasing the analytical burden for quality control [1]. The availability of verified spectral data reduces the risk of misidentification when sourcing from non-primary suppliers and supports compliance with publication data deposition requirements.

Reference Spectra
Specification review
¹H NMR, FTIR, GC-MS spectra available in Wiley KnowItAll spectral library.
Accelerates identity verification and QC compared to analogs without commercial reference data.
SpectraBase Compound ID: 7M9m7F1XKCR.
Analytical Chemistry Spectroscopy Quality Control

High-Confidence Application Scenarios


Antifungal Screening Libraries for Dithiocarbamate SAR

Based on the class-level activity ranking from Pavanetto et al. (1979), which identified N-allyldithiocarbamic acid esters among the most active compounds in a 42-member series against four clinically relevant fungal strains [1], phenyl allyldithiocarbamate is a high-priority inclusion for antifungal screening libraries. Its N-allyl substitution pattern consistently outperforms N-alkyl and N-aryl variants within the dithiocarbamate ester class. Procurement for this application should specify the allyl-phenyl ester combination explicitly, as substitution with N-methyl or N-ethyl analogs is expected to yield lower antifungal hit rates based on the published SAR trend.

Post-Functionalizable Ligands for Multimetallic Synthesis

For synthetic inorganic chemists constructing heterobimetallic or trimetallic architectures, phenyl allyldithiocarbamate provides the essential allyl chemical handle demonstrated by Hurtubise et al. (2014) to enable hydrometalation, hydrogenation, and click-type reactions on coordinated dithiocarbamate ligands [1]. The saturated N-alkyl-N-phenyl dithiocarbamates — commonly used in thermal precursor studies — lack this functional group and cannot support post-coordination covalent elaboration. Researchers should source the allyl-phenyl variant specifically when the synthetic plan requires olefinic reactivity after metal binding.

Single-Source Precursor for Semiconductor Nanocrystals

The well-characterized thermolysis behavior of alkyl-phenyl dithiocarbamate metal complexes, producing ZnS (4.33 eV), CdS (2.91 eV), and HgS (4.27 eV) nanoparticles with sharp single-step TGA decomposition profiles [1], positions phenyl allyldithiocarbamate as a candidate ligand for group 12 metal complex precursors. Compared to dialkyl dithiocarbamates, the N-phenyl substitution alters steric and electronic properties that can influence nanoparticle morphology and optical band gap. For researchers optimizing MOCVD or solution-phase thermolysis protocols, the allyl-phenyl combination offers a distinct thermal decomposition signature that may be advantageous for low-temperature processing.

Thermal Stability and Decomposition Kinetics

The established thermogravimetric framework showing that alkyl N-aryldithiocarbamates decompose with Ea > 100 kJ mol⁻¹ and predominantly first-order (n = 1) kinetics [1] supports the use of phenyl allyldithiocarbamate in thermal stability research. Its expected single-stage decomposition contrasts with the multi-stage profile of ethyl N-tolyldithiocarbamate and the zero-order kinetics of butyl N-phenyldithiocarbamate, making it a cleaner model substrate for mechanistic thermal degradation studies when a single-event decomposition is desired.

Application
Selection Property
Validation Focus
Antifungal screening libraries
N-allyl dithiocarbamate ester subclass
SAR-consistent hit rates; strain-panel antifungal response verification
Multimetallic synthesis
Allyl functionality for post-coordination derivatization
Reactivity handle retention after metal binding; hydrometalation or click chemistry compatibility
Semiconductor nanocrystal precursors
N-phenyl substituted dithiocarbamate ligand
Single-step thermal decomposition; band gap and morphology reproducibility
Thermal stability research
Predicted single-stage, first-order decomposition kinetics
Activation energy and mechanistic degradation pathway reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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